Ivabradine D6 hydrochloride is a chemical compound that serves as a selective heart rate-lowering agent. It is primarily indicated for the treatment of chronic stable angina pectoris and chronic heart failure. The compound's structure can be described as 3-[3-(methylamino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride, which highlights its complex bicyclic structure and functional groups that contribute to its pharmacological properties.
Ivabradine D6 hydrochloride is synthesized through various chemical processes that involve multiple steps and specific reagents. The synthesis typically begins with the precursor dehydro-ivabradine, which undergoes hydrogenation and subsequent reactions with hydrochloric acid to yield the hydrochloride salt form of ivabradine .
Chemically, ivabradine D6 hydrochloride belongs to the class of benzazepines. It is classified as a selective If channel inhibitor, which means it specifically targets the hyperpolarization-activated cyclic nucleotide-gated channels in the sinoatrial node of the heart. This selectivity allows for a reduction in heart rate without affecting myocardial contractility or blood pressure significantly.
The synthesis of ivabradine D6 hydrochloride involves several key steps:
The synthesis is conducted under inert conditions to prevent oxidation or degradation of sensitive intermediates. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the progress of reactions and assess product purity.
The molecular formula of ivabradine D6 hydrochloride is C22H26ClN3O4, indicating the presence of a chlorine atom from the hydrochloride salt form. The structure features a bicyclic system that contributes to its unique pharmacological properties.
Key structural data include:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of synthesized ivabradine D6 hydrochloride .
Ivabradine D6 hydrochloride can undergo various chemical reactions typical for amines and aromatic compounds:
Reactions are typically conducted in controlled environments using solvents such as acetonitrile or methanol, with careful monitoring of temperature and pressure conditions to optimize yields.
Ivabradine D6 hydrochloride functions primarily by selectively inhibiting the If current in the sinoatrial node of the heart. This inhibition leads to:
The detailed mechanism involves binding to specific sites on the If channels, leading to prolonged channel closure during diastole.
Ivabradine D6 hydrochloride is primarily used in clinical settings for:
Ivabradine D6 hydrochloride (CAS 2070009-63-9) is a deuterium-labeled isotopologue of the antianginal drug ivabradine hydrochloride. Its molecular formula is C₂₇H₃₁D₆ClN₂O₅, with a molecular weight of 511.08 g/mol—6 atomic mass units higher than the non-deuterated form (505.05 g/mol) [1] [5] [10]. Deuterium atoms are specifically incorporated at six positions: both methoxy groups (–OCH₃) attached to the benzazepinone ring system are replaced by –OCD₃ groups. This selective labeling minimizes structural perturbations while enhancing metabolic stability for research applications [5] [7]. The SMILES notation confirms deuterium placement: CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC3CC4=CC(=C(C=C34)OC)OC.Cl [10].
Comparative studies reveal near-identical geometric parameters between deuterated and non-deuterated forms. Key differences include:
Table 1: Deuterium Incorporation Sites in Ivabradine D6 Hydrochloride
Position | Functional Group | Atomic Replacement | Isotopic Effect |
---|---|---|---|
Benzazepinone C7 | Methoxy | –OCH₃ → –OCD₃ | Altered metabolism |
Benzazepinone C8 | Methoxy | –OCH₃ → –OCD₃ | Enhanced stability |
The molecular weight (511.08 g/mol) directly arises from deuterium substitution [1] [10]. Solubility profiles are solvent-dependent:
Stability studies indicate:
Table 2: Physicochemical Properties of Ivabradine D6 Hydrochloride
Property | Value | Conditions |
---|---|---|
Molecular Weight | 511.08 g/mol | — |
Water Solubility | 97.83 mM (50 mg/mL) | 25°C, ultrasonic agitation |
DMSO Solubility | 48.92 mM (25 mg/mL) | 25°C, hygroscopic DMSO |
Melting Point | >190°C (decomposition) | — |
Storage Stability | 3 years (powder, –20°C) | Sealed containers, inert gas |
Ivabradine D6 hydrochloride crystallizes as a white-to-off-white solid. X-ray powder diffraction (XRPD) confirms it adopts the same γ-polymorph as non-deuterated ivabradine hydrochloride, characterized by distinct peaks at 2θ = 8.7°, 12.3°, and 17.8° [4] [8]. Key crystallographic features include:
Polymorphism screening reveals two anhydrous forms (α, β) and one hydrate (δ). The deuterated compound resists solvate formation due to reduced hydrogen-bonding propensity. However, under high humidity (>80% RH), it converts to a non-stoichiometric hydrate containing ~2.8% water, analogous to form δ of non-deuterated ivabradine [4] [8].
Table 3: Crystalline Forms of Ivabradine D6 Hydrochloride
Form | Type | Water Content | XRPD Signatures | Stability |
---|---|---|---|---|
γ | Anhydrous | 0% | 8.7°, 12.3°, 17.8° 2θ | >24 months, –20°C |
δ | Non-stoichiometric hydrate | ~2.8% | 9.1°, 14.5°, 20.2° 2θ | Hygroscopic; converts at <30% RH |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: